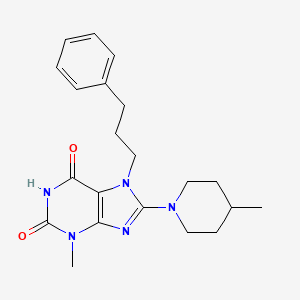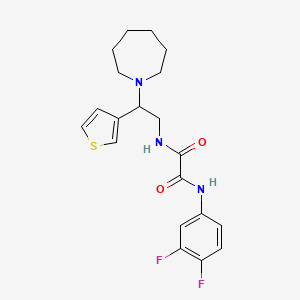![molecular formula C29H31N3O5 B2800761 4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide CAS No. 899922-48-6](/img/no-structure.png)
4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is a useful research compound. Its molecular formula is C29H31N3O5 and its molecular weight is 501.583. The purity is usually 95%.
BenchChem offers high-quality 4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A series of 3-benzyl-substituted-4(3H)-quinazolinones, sharing a similar structural motif with 4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide, were synthesized and assessed for their antitumor activities. Notably, certain compounds demonstrated significant broad-spectrum antitumor effects and were found to be more potent compared to the control, 5-fluorouracil. This suggests potential applications of this class of compounds, including the mentioned compound, in cancer treatment strategies (Al-Suwaidan et al., 2016).
Cyclization and Chemical Transformations
The compound falls into a class of quinazolinone derivatives which have been studied for various chemical transformations. For instance, specific benzo[d]pyrrolo[2,1-b][1,3]oxazines were synthesized by intramolecular cyclization of 2,4-dioxabutanoic acids 2-(hydroxymethyl)phenylamides, a process that could offer insights into the chemical behavior and potential applications of related compounds (Maslivets et al., 2017).
Dye-Sensitized Solar Cells
Quinazolinone derivatives were utilized in the synthesis of carboxylated cyanine dyes for dye-sensitized solar cells, indicating their potential in improving photoelectric conversion efficiency. This suggests that derivatives like 4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide might have applications in solar energy technology (Wu et al., 2009).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-3,4-dihydroquinazolin-4-one with benzaldehyde followed by acylation with N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide.", "Starting Materials": [ "2-amino-3,4-dihydroquinazolin-4-one", "benzaldehyde", "N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide", "sodium methoxide", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Condensation of 2-amino-3,4-dihydroquinazolin-4-one with benzaldehyde in the presence of sodium methoxide to form 1-benzyl-2,4-dioxo-1,4-dihydroquinazoline.", "Step 2: Acylation of 1-benzyl-2,4-dioxo-1,4-dihydroquinazoline with N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide in the presence of acetic anhydride and hydrochloric acid to form 4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide.", "Step 3: Purification of the product by washing with sodium bicarbonate, sodium chloride, and water followed by extraction with ethyl acetate." ] } | |
CAS-Nummer |
899922-48-6 |
Produktname |
4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide |
Molekularformel |
C29H31N3O5 |
Molekulargewicht |
501.583 |
IUPAC-Name |
4-(1-benzyl-2,4-dioxoquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide |
InChI |
InChI=1S/C29H31N3O5/c1-36-25-15-14-21(19-26(25)37-2)16-17-30-27(33)13-8-18-31-28(34)23-11-6-7-12-24(23)32(29(31)35)20-22-9-4-3-5-10-22/h3-7,9-12,14-15,19H,8,13,16-18,20H2,1-2H3,(H,30,33) |
InChI-Schlüssel |
QWVWXONFGZYVNA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,5-Trimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide](/img/structure/B2800678.png)
![Methyl 3-{[(3-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2800680.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2800682.png)

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide](/img/structure/B2800686.png)





![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2800696.png)

